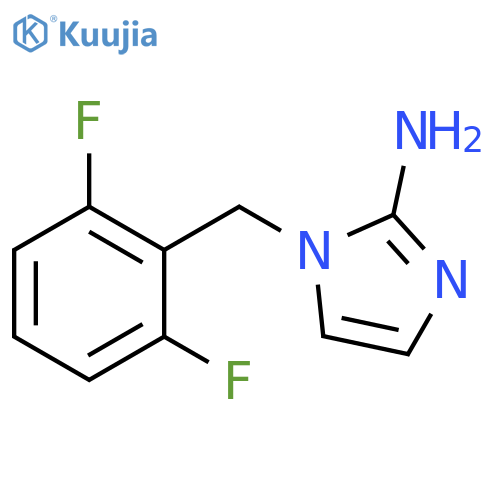

Cas no 1183183-91-6 (1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine)

1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazol-2-amine, 1-[(2,6-difluorophenyl)methyl]-

- 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine

- 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine

- 1183183-91-6

- 1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine

- EN300-1110080

- CS-0284710

-

- インチ: 1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14)

- InChIKey: CBXAUTGRKZLYDB-UHFFFAOYSA-N

- SMILES: C1(N)N(CC2=C(F)C=CC=C2F)C=CN=1

計算された属性

- 精确分子量: 209.07645362g/mol

- 同位素质量: 209.07645362g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- XLogP3: 1.5

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- Boiling Point: 377.0±52.0 °C(Predicted)

- 酸度系数(pKa): 7.80±0.50(Predicted)

1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110080-0.5g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 0.5g |

$671.0 | 2023-10-27 | |

| Enamine | EN300-1110080-2.5g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 2.5g |

$1370.0 | 2023-10-27 | |

| Enamine | EN300-1110080-5g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 5g |

$2028.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355380-1g |

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine |

1183183-91-6 | 98% | 1g |

¥17006.00 | 2024-08-09 | |

| Enamine | EN300-1110080-1g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 1g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1110080-5.0g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1110080-0.1g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 0.1g |

$615.0 | 2023-10-27 | |

| Enamine | EN300-1110080-10g |

1-[(2,6-difluorophenyl)methyl]-1H-imidazol-2-amine |

1183183-91-6 | 95% | 10g |

$3007.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355380-2.5g |

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine |

1183183-91-6 | 98% | 2.5g |

¥38556.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355380-50mg |

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine |

1183183-91-6 | 98% | 50mg |

¥14320.00 | 2024-08-09 |

1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine 関連文献

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1183183-91-6 and Product Name: 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine

The compound with the CAS number 1183183-91-6 and the product name 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this compound incorporates a 2,6-difluorophenyl group and an imidazol-2-amine moiety, which together contribute to its distinct chemical behavior and biological activity.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The presence of fluorine atoms in the 2,6-difluorophenyl group of this compound is particularly noteworthy, as fluorine substitution can significantly modulate the electronic properties of the aromatic ring. This modulation is critical for optimizing pharmacokinetic profiles and achieving targeted therapeutic effects. The imidazol-2-amine component further adds to the compound's complexity, providing a versatile scaffold for further functionalization and derivatization.

One of the most compelling aspects of 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine is its potential role in the development of novel therapeutic agents. The imidazole ring is a well-known pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. By integrating this motif with a fluorinated phenyl group, researchers have created a compound that may exhibit enhanced efficacy against various diseases. Preliminary studies have suggested that this compound demonstrates promising activity against certain enzymatic targets, making it a valuable candidate for further investigation.

The synthesis of 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The introduction of fluorine atoms into the aromatic ring necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular structure efficiently. These synthetic strategies not only demonstrate the versatility of current chemical techniques but also underscore the importance of innovation in drug development processes.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and potential applications of 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine. Molecular modeling studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These simulations have revealed insights into binding affinities, metabolic pathways, and potential side effects, providing researchers with critical data for optimizing drug design. By leveraging computational tools alongside experimental approaches, scientists can accelerate the discovery process and bring new therapies to market more rapidly.

The biological activity of 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine has been explored in various preclinical models. Initial experiments have shown that this compound exhibits inhibitory effects on specific enzymes implicated in inflammatory responses and cellular proliferation. These findings are particularly intriguing given the growing interest in targeting these pathways for treating chronic diseases such as cancer and autoimmune disorders. Further research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects and to identify potential therapeutic applications.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. In vitro toxicity assays have been conducted to evaluate the potential hazards associated with 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine, ensuring that it meets stringent safety standards. These assessments have focused on evaluating cytotoxicity, genotoxicity, and other relevant parameters to determine its suitability for further development. Preliminary results indicate that this compound demonstrates acceptable safety margins at anticipated therapeutic doses.

The regulatory landscape for new drug candidates is complex and requires meticulous documentation to support approval by health authorities worldwide. The synthesis data, pharmacological profiles, safety evaluations, and other critical information related to 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine are being compiled into comprehensive dossiers for regulatory submissions. Compliance with international guidelines ensures that this compound can progress through clinical trials efficiently while maintaining high standards of quality control.

The future prospects for 1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine are bright within the pharmaceutical industry. As research continues to uncover new applications for fluorinated aromatic compounds like this one, its significance is likely to grow alongside advancements in drug discovery technologies. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into viable therapeutic solutions for patients worldwide.

1183183-91-6 (1-(2,6-difluorophenyl)methyl-1H-imidazol-2-amine) Related Products

- 2679928-72-2((2S,5R)-5-phenyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid)

- 953803-81-1(Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)

- 1122090-36-1(4-methyl-5-(2-methylpropyl)pyridine-2-carboxylic acid)

- 1185294-37-4((4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride)

- 1002798-81-3((E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)

- 1361473-61-1(2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine)

- 2172064-68-3(2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile)

- 65998-43-8(3-4-(Acetyloxy)phenyl-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate)

- 2138209-87-5(2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-)